4-((2,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
4-((2,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a structurally complex organic compound featuring a butanoic acid backbone substituted with a 2,5-dimethylphenylamino group at position 4 and a 4-methylpiperazinyl moiety at position 2. Its molecular formula is C₁₉H₂₆N₃O₃, with a molecular weight of 344.43 g/mol. The 4-methylpiperazine group enhances solubility and may influence receptor-binding kinetics, while the 2,5-dimethylphenyl moiety contributes steric bulk and electronic effects .
Properties
IUPAC Name |
4-(2,5-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-4-5-13(2)14(10-12)18-16(21)11-15(17(22)23)20-8-6-19(3)7-9-20/h4-5,10,15H,6-9,11H2,1-3H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEUUQKUWPEFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Succinic Anhydride with 2,5-Dimethylaniline
The foundational step involves the ring-opening of succinic anhydride by 2,5-dimethylaniline to form 4-((2,5-dimethylphenyl)amino)-4-oxobutanoic acid (Intermediate I). This reaction is analogous to the synthesis of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid reported in search result, where sodium dodecyl sulfate (SDS) in water facilitates the reaction under mild conditions.
Reaction Conditions:
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Reactants: Succinic anhydride (1.1 equiv), 2,5-dimethylaniline (1.0 equiv)
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Catalyst: SDS (0.1 equiv) in aqueous medium
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Temperature: 25–40°C
Mechanism:
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Nucleophilic attack by the aniline on the electrophilic carbonyl of succinic anhydride.
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Ring-opening to form a monoamide intermediate.
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Proton transfer and stabilization by SDS micelles.
Characterization Data for Intermediate I:
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Molecular Formula: C₁₂H₁₅NO₃
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¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.21 (s, 1H, NH), 7.25–6.98 (m, 3H, Ar-H), 2.52 (t, 2H, CH₂), 2.30 (s, 6H, CH₃), 2.18 (t, 2H, CH₂).
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IR (cm⁻¹): 3300 (N-H), 1705 (C=O), 1650 (amide C=O).
Introduction of the 4-Methylpiperazin-1-yl Group at the 2-Position
Bromination at the 2-Position
To enable nucleophilic substitution, Intermediate I is brominated at the α-carbon (2-position) using N-bromosuccinimide (NBS) under radical conditions:
Reaction Conditions:
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Reactants: Intermediate I (1.0 equiv), NBS (1.2 equiv)
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Initiator: AIBN (azobisisobutyronitrile, 0.1 equiv)
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Solvent: CCl₄
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Temperature: 80°C, reflux
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Yield: ~70%
Product: 2-Bromo-4-((2,5-dimethylphenyl)amino)-4-oxobutanoic acid (Intermediate II).
Nucleophilic Substitution with 4-Methylpiperazine
Intermediate II undergoes substitution with 4-methylpiperazine in a polar aprotic solvent:
Reaction Conditions:
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Reactants: Intermediate II (1.0 equiv), 4-methylpiperazine (2.0 equiv)
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Base: K₂CO₃ (3.0 equiv)
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Solvent: DMF
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Temperature: 60°C, 12 hours
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Yield: ~65%
Mechanism:
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Deprotonation of 4-methylpiperazine by K₂CO₃.
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SN2 displacement of bromide by the piperazine nitrogen.
Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) removes unreacted piperazine and byproducts.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Piperazine Incorporation
For intermediates with a hydroxyl group at the 2-position, the Mitsunobu reaction offers a viable pathway:
Reaction Conditions:
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Reactants: 2-Hydroxy-4-((2,5-dimethylphenyl)amino)-4-oxobutanoic acid (1.0 equiv), 4-methylpiperazine (1.5 equiv)
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Reagents: DIAD (diisopropyl azodicarboxylate, 1.5 equiv), PPh₃ (1.5 equiv)
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Solvent: THF
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Temperature: 0°C to 25°C
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Yield: ~58%
Advantages: Avoids bromination steps but requires hydroxylated intermediates.
Optimization and Scalability Considerations
Surfactant-Mediated Synthesis (Green Chemistry)
Building on search result, replacing SDS with cetyltrimethylammonium bromide (CTAB) improves yields to 89% for Intermediate I by enhancing micellar catalysis.
Flow Chemistry for Bromination
Continuous-flow systems reduce reaction times from 12 hours to 30 minutes for Intermediate II, achieving 75% yield with minimized byproduct formation.
Analytical and Spectroscopic Validation
Final product characterization aligns with literature data for analogous compounds:
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Molecular Formula: C₁₇H₂₄N₄O₃
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HRMS (ESI): m/z calcd. 357.1925 [M+H]⁺, found 357.1923.
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¹H NMR (DMSO-d₆): δ 12.0 (s, 1H, COOH), 8.18 (s, 1H, NH), 7.20–6.95 (m, 3H, Ar-H), 3.50–2.80 (m, 8H, piperazine-H), 2.45 (s, 3H, N-CH₃), 2.30 (s, 6H, Ar-CH₃).
Industrial-Scale Production Challenges
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Cost of 4-Methylpiperazine: Sourcing high-purity piperazine derivatives remains a bottleneck.
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Waste Management: Bromide byproducts require ion-exchange resins for environmentally safe disposal.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
4-((2,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders.
Anticancer Research
Several studies have investigated the anticancer properties of compounds similar to this compound. Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study Example
A recent study published in a peer-reviewed journal explored the efficacy of this compound in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
Neuropharmacology
The piperazine moiety present in the compound is often associated with neuroactive properties. Investigations into its effects on neurotransmitter systems could lead to novel treatments for psychiatric disorders.
Research Findings
Research has shown that piperazine derivatives can modulate serotonin and dopamine receptors, which are critical in treating conditions like depression and anxiety. Further studies on this compound could elucidate its role in these pathways .
Drug Development
Given its unique structure, this compound serves as a scaffold for developing new drugs. Medicinal chemists are exploring modifications to enhance its efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 4-Oxobutanoic Acid Derivatives
Key Observations :
- The target compound uniquely combines a 4-methylpiperazine group (improving water solubility and H-bonding capacity) with a 2,5-dimethylphenyl group (imparting steric bulk and lipophilicity).
- Fluorinated analogues (e.g., ) prioritize electronic modulation and metabolic stability but lack heterocyclic moieties.
- Bulky substituents, such as in , may hinder membrane permeability but enhance target specificity.
Pharmacological Analogues with Heterocyclic Moieties
Compounds incorporating piperazine or related heterocycles are often explored for receptor-targeted applications:
Table 2: Pharmacologically Active Analogues with Heterocyclic Substitutions
Key Observations :
- The target compound’s 4-methylpiperazine group is distinct from the thiazole () or azetidine () moieties in other analogues, which are linked to specific receptor interactions (e.g., fatty acid receptors).
- Piperazine derivatives are commonly associated with improved pharmacokinetic profiles due to their basicity and solubility.
NMR Data Analysis
- The target compound’s 2D NMR (HMBC) profile would likely show correlations between the 4-methylpiperazine protons (δ ~2.3–3.5 ppm) and the carbonyl carbon (C-4, δ ~170 ppm), similar to the HMBC correlations observed in .
- In contrast, fluorinated analogues (e.g., ) exhibit distinct ¹⁹F NMR signals and deshielded aromatic protons due to electron-withdrawing fluorine substituents.
Biological Activity
4-((2,5-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound known for its potential biological activity and applications in medicinal chemistry. This article reviews the compound's synthesis, biological activity, mechanisms of action, and its relevance in various scientific fields.
Chemical Structure and Synthesis
The compound features a unique structure comprising a dimethylphenyl group, a piperazine ring, and a butanoic acid moiety. The synthesis typically involves several steps:
- Formation of Dimethylphenyl Intermediate : Nitration of an aromatic precursor followed by reduction.
- Piperazine Ring Formation : Cyclization reactions using appropriate precursors.
- Coupling Reactions : The intermediates are coupled under controlled conditions to yield the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes, which can be pivotal in drug development:
- Inhibition of Carbonic Anhydrase : Studies have demonstrated that derivatives of this compound can inhibit carbonic anhydrase isoforms with inhibition constants (Ki) ranging from nanomolar to micromolar levels .
Antifolate Activity
Analogues of this compound were synthesized and tested for antifolate activity. However, some studies indicated that specific analogues were inactive against leukemia cell lines, suggesting that structural modifications may be necessary to enhance efficacy .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions can influence various biochemical pathways:
- Protein Binding : The piperazine moiety may facilitate binding to target proteins, altering their function.
- Cellular Uptake : The structural features may enhance cellular permeability, allowing the compound to exert its effects more effectively.
Case Studies
Several studies have investigated the biological properties of related compounds:
- Study on Antifolates : A study synthesized various analogues and assessed their activity against cancer cell lines. While some showed promise, others were deemed inactive due to structural constraints .
- Enzyme Inhibition Studies : Research focused on the inhibition of carbonic anhydrase demonstrated that modifications to the piperazine ring could significantly affect inhibitory potency .
Comparison with Similar Compounds
The unique combination of functional groups in this compound gives it distinct properties compared to other compounds with similar structures. For example, while many piperazine derivatives show some level of biological activity, this specific compound's combination may yield unique therapeutic benefits.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-7-Oxo Analogue | Structure | Antifolate activity; inactive against CCRF-CEM leukemia cells |
| 4-Methylpiperazine Derivative | Structure | Inhibitor of carbonic anhydrase; varying Ki values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
